molecular formula C11H9BrN2O B6358923 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1780427-34-0

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6358923
CAS RN: 1780427-34-0
M. Wt: 265.11 g/mol
InChI Key: RZHKJOHEHMHYBX-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-bromo-4-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways, from synthesizing medicines to creating new materials.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can impact a variety of biochemical pathways .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the individual’s metabolic enzymes.

Result of Action

Brominated compounds can cause a variety of effects, ranging from changes in protein function to oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments include its versatility, its low cost, and its ability to be used in a variety of reactions. Additionally, it is relatively safe to handle and does not pose any significant health risks. The main limitation of using this compound in lab experiments is its instability, which can lead to the formation of byproducts that may interfere with the desired reaction.

Future Directions

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of potential future applications. It could be used in the synthesis of new materials, such as polymers materials, or in the synthesis of new compounds for use in the medical field. Additionally, it could be used in the synthesis of new drugs, or in the development of new catalysts for organic reactions. It could also be used in the development of new catalysts for the production of certain hormones, such as estrogen and testosterone. Finally, it could be used in the development of new methods for the production of polymers materials, such as polyurethanes and polycarbonates.

Synthesis Methods

The synthesis of 1-(1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehydethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through a variety of methods. One method is the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction is carried out in a solution of ethanol and a catalytic amount of sodium ethoxide. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography. Another method involves the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a palladium catalyst in a solution of ethanol. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in the scientific research field. It can be used to synthesize a variety of compounds, including drugs, materials, and other compounds. It can also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it can be used in the synthesis of polymers materials, such as polyurethanes and polycarbonates.

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-2-3-10(4-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKJOHEHMHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

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